Mycotrienin I is a natural product found in Streptomyces, Alicyclobacillus acidocaldarius, and Streptomyces collinus with data available.
Mycotrienin I
CAS No.: 82189-03-5
Cat. No.: VC20760139
Molecular Formula: C36H48N2O8
Molecular Weight: 636.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82189-03-5 |
---|---|
Molecular Formula | C36H48N2O8 |
Molecular Weight | 636.8 g/mol |
IUPAC Name | [(5R,6E,8E,10E,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
Standard InChI | InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
Standard InChI Key | WWUVMHRJRCRFSL-UOZMSBJPSA-N |
Isomeric SMILES | C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
SMILES | CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Canonical SMILES | CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Appearance | Yellow Powder |
Chemical Structure and Properties
Molecular Identity and Classification
Mycotrienin I is a complex macrocyclic compound with the molecular formula C36H48N2O8 and a molecular weight of 636.8 g/mol . Structurally, it is classified as both a lactam and an azamacrocycle, featuring a distinctive macrocyclic framework . The compound is also known by several synonyms, including Ansatrienin A, CHEMBL5281386, and CHEBI:29516 .
Structural Features
The chemical structure of Mycotrienin I is characterized by a macrocyclic lactam backbone containing a distinctive (E,E,E)-triene unit within its framework . A particularly notable feature is the presence of a side chain consisting of N-cyclohexanecarbonyl-d-alanine esterified to the macrocyclic lactam backbone . This structural arrangement contributes significantly to the compound's biological activities.
Table 1: Chemical Identity of Mycotrienin I
Property | Information |
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Chemical Name | Mycotrienin I |
Molecular Formula | C36H48N2O8 |
Molecular Weight | 636.8 g/mol |
CAS Number | 82189-03-5 |
Creation Date | 2005-06-24 |
Modification Date | 2025-02-08 |
Synonyms | Ansatrienin A, CHEMBL5281386, CHEBI:29516 |
Natural Sources and Occurrence
Microbial Origin
Mycotrienin I has been isolated from various bacterial species, with detailed reports confirming its presence in Streptomyces species, particularly Streptomyces collinus Tü 1892 . Additionally, the compound has been detected in Alicyclobacillus acidocaldarius . These microorganisms produce Mycotrienin I as a secondary metabolite, likely serving ecological functions related to competition or defense.
Related Compounds
Mycotrienin I belongs to the broader family of triene-ansamycin compounds, which includes several structurally and functionally related molecules such as demethyltrienomycin A, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ . These compounds share similar core structures but differ in specific substituents, resulting in varying biological activities.
Biosynthesis
Biosynthetic Gene Clusters
The biosynthesis of Mycotrienin I involves a complex enzymatic pathway encoded by a specific gene cluster in Streptomyces collinus . Research has identified this dedicated biosynthetic gene cluster, which includes genes encoding enzymes essential for the various steps of Mycotrienin I assembly . The gene cluster contains a set of six genes involved in the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for the polyketide chain of Mycotrienin I .
Key Enzymes and Biosynthetic Steps
The biosynthetic pathway of Mycotrienin I features several essential enzymatic components:
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AHBA synthase: This enzyme catalyzes the final step in the aminoshikimate pathway, producing the AHBA starter unit .
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Polyketide synthase (PKS): The gene cluster includes a PKS gene containing an acyl ACP ligase domain, which likely loads the AHBA onto the PKS for subsequent chain extension .
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1-Cyclohexenylcarbonyl CoA reductase: Encoded by the chcA gene, this enzyme is essential for biosynthesizing the cyclohexanecarboxylic acid moiety from shikimic acid .
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Peptide synthetase: This enzyme is crucial for incorporating the N-cyclohexanecarbonyl-d-alanine side chain into the macrocyclic lactam backbone .
The biosynthetic process begins with the formation of AHBA through the aminoshikimate pathway, followed by loading onto the PKS, extension of the polyketide chain, incorporation of the cyclohexanecarboxylic acid moiety, and finally, formation of the macrocyclic structure .
Chemical Synthesis
Total Synthesis Approach
Biological Activities
Inhibition of ER Stress-Induced XBP1 Activation
One of the most notable biological activities of Mycotrienin I is its ability to inhibit endoplasmic reticulum (ER) stress-induced XBP1 activation . Research has demonstrated that Mycotrienin I, along with other triene-ansamycin compounds such as demethyltrienomycin A, effectively inhibits this pathway . This activity suggests potential applications in treating conditions associated with dysregulated ER stress responses, which are implicated in various inflammatory and neurodegenerative diseases.
Antitumor Properties
Mycotrienin I exhibits significant antitumor activities through multiple mechanisms. It has been reported to display potent activity against various tumor cell lines and inhibits osteoclastic bone resorption, suggesting potential applications in bone-related malignancies . Additionally, the compound significantly potentiates the action of several clinical anti-cancer agents, indicating its potential value in combination therapeutic strategies .
Translation Inhibition
While the direct translation inhibitory effect has been more extensively studied in Mycotrienin II, research suggests that Mycotrienin I may share similar properties . Mycotrienin II has been established as a direct inhibitor of translation, thereby inhibiting intercellular adhesion molecule-1 (ICAM-1) expression induced by pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) . This mechanism contributes to the compound's anti-inflammatory potential and may be relevant to Mycotrienin I's pharmacological profile as well.
Structure-Activity Relationships
Critical Structural Features
Structure-activity relationship (SAR) studies involving Mycotrienin I and related triene-ansamycin compounds have identified key structural elements essential for their biological activities . These investigations have revealed that:
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The hydroxyl (OH) group at C-13 is crucial for XBP1 inhibitory activity .
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The methyl (CH3) group at C-14 appears to be important for XBP1 inhibitory efficacy .
These findings provide valuable insights into the molecular basis of Mycotrienin I's activity and offer guidance for the potential development of more potent or selective analogs.
Comparative Activity Profile
Comparative analyses of Mycotrienin I with structurally related compounds have revealed both similarities and differences in their biological activities . For instance, several members of the triene-ansamycin group, including Mycotrienin I, demethyltrienomycin A, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ, inhibit translation and ICAM-1 expression in a similar manner . These comparative studies enhance our understanding of the structure-function relationships within this class of compounds.
Classification | Details |
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GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302+H312+H332-H319 |
Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P321-P330-P362+P364-P337+P313-P501 |
Recent Advancements and Future Perspectives
Current Research Focus
Recent research efforts on Mycotrienin I have concentrated on several key areas:
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Elucidating the detailed mechanisms underlying its diverse biological activities, particularly its effects on cellular signaling pathways .
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Exploring its potential applications in cancer therapy, especially its ability to enhance the efficacy of established anticancer agents .
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Investigating its biosynthetic pathways to enable potential engineered biosynthesis of novel analogs with enhanced properties .
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